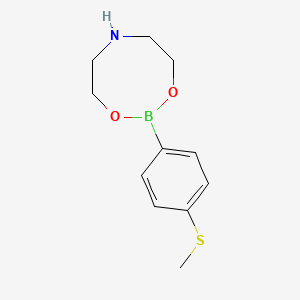
Benzeneboronic acid, p-methylthio-, 2,2-iminodiethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester is an organoboron compound known for its unique chemical properties and applications in various fields of science and industry. This compound is characterized by the presence of a boronic acid group, a methylthio group, and an iminodiethyl ester group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester typically involves the reaction of p-Methylthiobenzeneboronic acid with 2,2-iminodiethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic ester group to borane derivatives.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, borane derivatives, and various substituted boronic esters. These products have significant applications in organic synthesis and material science .
Scientific Research Applications
p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The compound’s reactivity is influenced by the electronic properties of the methylthio and iminodiethyl ester groups, which modulate its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester include:
p-Methoxybenzeneboronic acid: Similar structure but with a methoxy group instead of a methylthio group.
p-Methylbenzeneboronic acid: Lacks the sulfur atom present in p-Methylthiobenzeneboronic acid.
Phenylboronic acid: A simpler structure with only a phenyl group attached to the boronic acid.
Uniqueness
The uniqueness of p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester lies in its combination of functional groups, which provide distinct reactivity and stability compared to other boronic acids. The presence of the methylthio group enhances its nucleophilicity, while the iminodiethyl ester group offers additional sites for chemical modification .
Properties
CAS No. |
73688-90-1 |
|---|---|
Molecular Formula |
C11H16BNO2S |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenyl)-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C11H16BNO2S/c1-16-11-4-2-10(3-5-11)12-14-8-6-13-7-9-15-12/h2-5,13H,6-9H2,1H3 |
InChI Key |
NIHZKOVNUAYDRG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCNCCO1)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



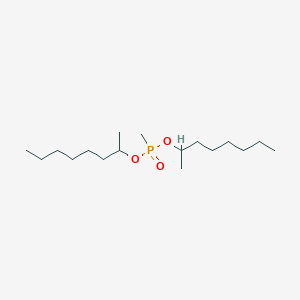
![2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)


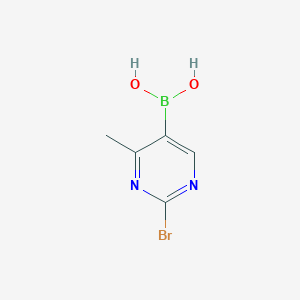


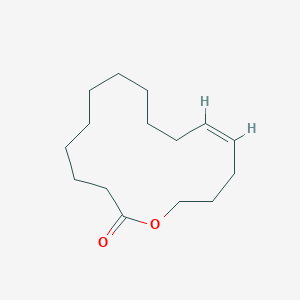
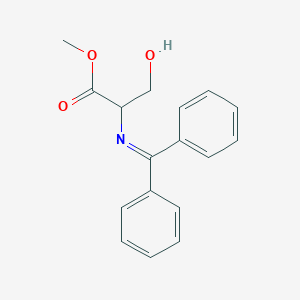
![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12093345.png)
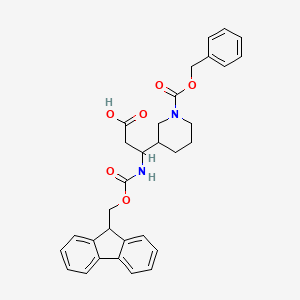
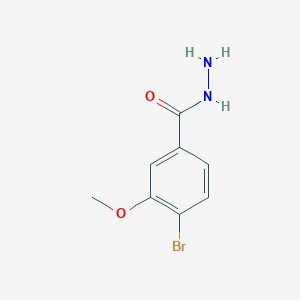
![Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate](/img/structure/B12093354.png)
